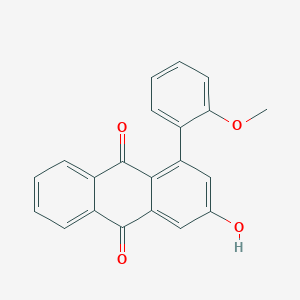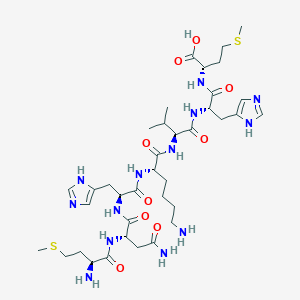
9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)-: is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its unique structural features, which include a hydroxy group at the 3-position and a methoxyphenyl group at the 1-position of the anthracenedione core. These modifications impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the primary starting material.
Oxidation: Anthracene is oxidized to 9,10-anthraquinone using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4).
Hydroxylation: The 9,10-anthraquinone is then hydroxylated at the 3-position using reagents like sodium hydroxide (NaOH) and hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride (AlCl3).
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced forms.
Substitution Products: Various substituted anthraquinone derivatives.
Scientific Research Applications
Chemistry:
Dye Synthesis: The compound is used as an intermediate in the synthesis of various dyes and pigments due to its chromophoric properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Anticancer Research: Preliminary studies suggest that the compound may have anticancer properties, particularly in inhibiting the growth of certain cancer cells.
Industry:
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell death, which is another mechanism contributing to its potential anticancer effects.
Comparison with Similar Compounds
9,10-Anthracenedione: The parent compound without the hydroxy and methoxyphenyl groups.
1-Hydroxy-9,10-anthracenedione: A derivative with a hydroxy group at the 1-position.
2-Methoxy-9,10-anthracenedione: A derivative with a methoxy group at the 2-position.
Uniqueness:
Structural Modifications: The presence of both hydroxy and methoxyphenyl groups in 9,10-Anthracenedione, 3-hydroxy-1-(2-methoxyphenyl)- imparts unique chemical and physical properties, making it more versatile in various applications.
Enhanced Activity: These modifications can enhance the compound’s activity in biological and industrial applications compared to its simpler counterparts.
Properties
CAS No. |
428866-34-6 |
|---|---|
Molecular Formula |
C21H14O4 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
3-hydroxy-1-(2-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14O4/c1-25-18-9-5-4-6-13(18)16-10-12(22)11-17-19(16)21(24)15-8-3-2-7-14(15)20(17)23/h2-11,22H,1H3 |
InChI Key |
WNAGTDDNQKQSIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C(=CC(=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12590833.png)
![2-Methyl-4-oxo-4-[(4H-1,2,4-triazol-4-yl)amino]but-2-enoic acid](/img/structure/B12590847.png)

![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)




![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)
![2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide](/img/structure/B12590894.png)


![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)

